4-(2-Iodobenzoyl)-2-methylpyridine
Overview
Description
4-(2-Iodobenzoyl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodobenzoyl group attached to the pyridine ring
Mechanism of Action
Target of Action
Iodobenzoic acid derivatives are often used in the synthesis of various biochemical compounds .
Mode of Action
Without specific studies on “4-(2-Iodobenzoyl)-2-methylpyridine”, it’s difficult to determine its exact mode of action. Iodobenzoic acid derivatives are generally involved in the formation of cyclic hypervalent iodine compounds .
Biochemical Pathways
Iodobenzoic acid derivatives are often used as precursors in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (ibx) and dess-martin periodinane (dmp), which are involved in various oxidation reactions .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Iodobenzoic acid derivatives are generally used as reagents in various chemical reactions, suggesting that they may play a role in facilitating or driving these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The iodobenzoyl group can be reduced to form the corresponding benzyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include iodobenzoyl oxides.
Reduction Reactions: Products include benzyl derivatives.
Scientific Research Applications
4-(2-Iodobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: An isomer of iodobenzoic acid commonly used as a precursor in organic synthesis.
4-Iodobenzoic Acid: Another isomer with similar reactivity but different substitution pattern.
2-Iodobenzoyl Chloride: Used in the synthesis of various organic compounds.
Uniqueness
4-(2-Iodobenzoyl)-2-methylpyridine is unique due to the presence of both an iodobenzoyl group and a methylpyridine ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2-iodophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPINVBCUPGVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254955 | |
Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-57-8 | |
Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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